![molecular formula C10H12FNO4S B3115202 Methyl 2-(4-fluorobenzenesulfonamido)propanoate CAS No. 208122-20-7](/img/structure/B3115202.png)
Methyl 2-(4-fluorobenzenesulfonamido)propanoate
Overview
Description
“Methyl 2-(4-fluorobenzenesulfonamido)propanoate” is a chemical compound with the CAS number 1169199-20-5 . It is also known by other names such as “Methyl 2-[(4-fluorophenyl)sulfonylamino]propanoate”, “Oprea1_384073”, “methyl 2-{[(4-fluorophenyl)sulfonyl]amino}propanoate”, and "AKOS005077342" .
Molecular Structure Analysis
The molecular formula of “Methyl 2-(4-fluorobenzenesulfonamido)propanoate” is C12H15FN2O5S . The InChI code is 1S/C12H15FN2O5S/c1-8(12(17)20-2)15-11(16)7-14-21(18,19)10-5-3-9(13)4-6-10/h3-6,8,14H,7H2,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
“Methyl 2-(4-fluorobenzenesulfonamido)propanoate” is a solid . Its molecular weight is 318.32 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis of Novel Chiral Fluorinating Agents
Methyl 2-(4-fluorobenzenesulfonamido)propanoate is involved in the synthesis of novel chiral fluorinating agents. A study demonstrated the synthesis of (+)- and (−)-N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, which were fluorinated to produce chiral N-F agents (Sun, Liu, & Tang, 2008).
Radiosynthesis in Beta-Blockers
This compound has been utilized in the radiosynthesis of fluorine-18 labeled beta-blockers, demonstrating the synthesis of fluorinated derivatives of toliprolol. The process showed rapid washout, potentially limiting its use for cerebral PET imaging (Stephenson, Wilson, Meyer, Houle, & Vasdev, 2008).
Copper-Catalyzed Radical N-Demethylation
A study in 2020 reported the copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, with Methyl 2-(4-fluorobenzenesulfonamido)propanoate likely playing a role in this process. This conversion involves single-electron transfer, hydrogen-atom transfer, and hydrolysis (Yi et al., 2020).
Synthesis of Cyclooxygenase-2 Inhibitors
The introduction of a fluorine atom, such as in Methyl 2-(4-fluorobenzenesulfonamido)propanoate, was found to enhance COX-1/COX-2 selectivity in the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, leading to the development of potent COX-2 inhibitors (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Synthesis of Fluconazole for PET Studies
This compound is also involved in the synthesis of fluconazole derivatives for positron emission tomography (PET) studies in rabbits, illustrating its utility in imaging and diagnostic applications (Livni et al., 1992).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)sulfonylamino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFIVUDMIWOBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-fluorobenzenesulfonamido)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.